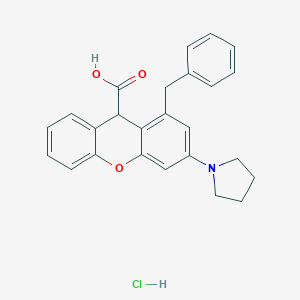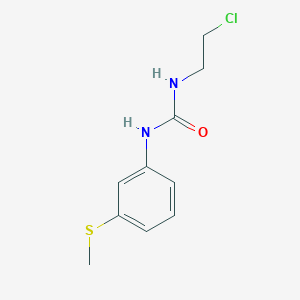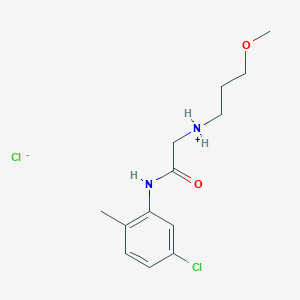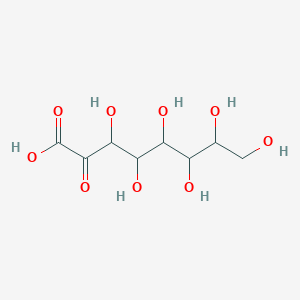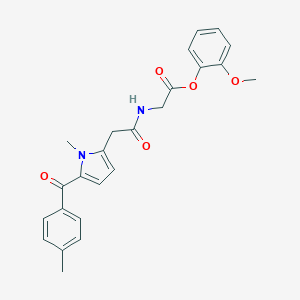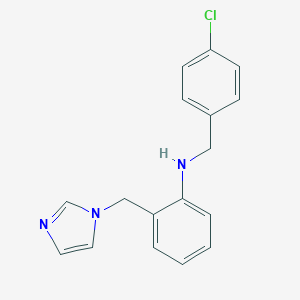
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, also known as CLB or Clonidine, is a widely studied chemical compound with various scientific research applications.
作用机制
The mechanism of action of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine involves its binding to alpha-2 adrenergic receptors in the central nervous system. This binding results in the inhibition of norepinephrine release, which leads to a decrease in sympathetic nervous system activity. This decrease in activity can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased anxiety.
生化和生理效应
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has various biochemical and physiological effects on the body. It can lead to a decrease in heart rate, blood pressure, and anxiety. It can also lead to an increase in sedation and pain relief. These effects make N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine a useful compound for the treatment of various medical conditions, including hypertension, anxiety, and pain.
实验室实验的优点和局限性
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has several advantages and limitations when used in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can have off-target effects, which can complicate experimental results. Additionally, the use of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine in lab experiments may not accurately reflect its effects in vivo, which can limit its usefulness.
未来方向
There are several future directions for research on N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. One direction is to investigate its potential use in the treatment of opioid addiction. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to reduce withdrawal symptoms in opioid-dependent individuals, suggesting that it may be useful as a treatment for addiction. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of these conditions. Finally, further research is needed to better understand the off-target effects of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine and how they may impact its use in lab experiments and clinical settings.
Conclusion:
In conclusion, N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine is a well-studied chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has the potential to be a useful compound for the treatment of various medical conditions, and further research is needed to fully understand its potential.
合成方法
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine can be synthesized in several ways, including the reaction of 4-chlorobenzyl chloride with 2-(1H-imidazol-1-ylmethyl)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzylamine with 2-(1H-imidazol-1-ylmethyl)chloride in the presence of a base. These methods result in the formation of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine as a white crystalline powder.
科学研究应用
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been extensively studied for its various scientific research applications. It is commonly used as an alpha-2 adrenergic receptor agonist, which means it activates these receptors in the body. This activation can lead to a decrease in sympathetic nervous system activity, resulting in various physiological effects.
属性
CAS 编号 |
102432-74-6 |
|---|---|
产品名称 |
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
分子式 |
C17H16ClN3 |
分子量 |
297.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C17H16ClN3/c18-16-7-5-14(6-8-16)11-20-17-4-2-1-3-15(17)12-21-10-9-19-13-21/h1-10,13,20H,11-12H2 |
InChI 键 |
XSEISCCZWTVSRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
其他 CAS 编号 |
102432-74-6 |
同义词 |
4-CIMBA N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



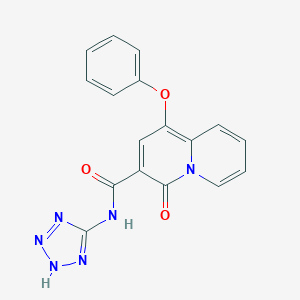
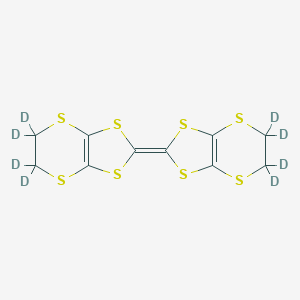
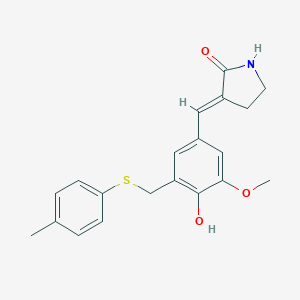
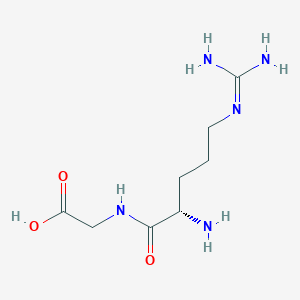
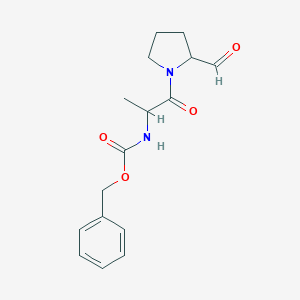
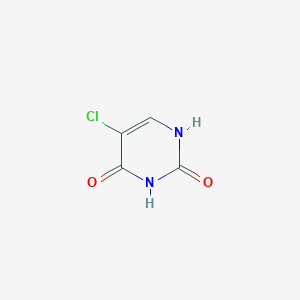
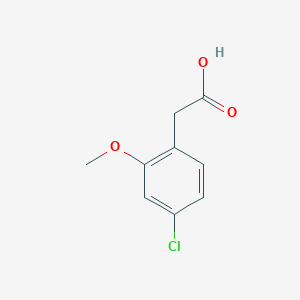
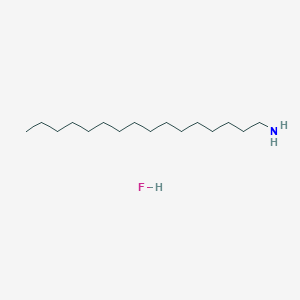
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
